molecular formula C19H11F2N3O2 B2734325 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide CAS No. 1798741-28-2

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide

Cat. No.: B2734325
CAS No.: 1798741-28-2
M. Wt: 351.313
InChI Key: OKAZRZXCRKNPPZ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole moiety. One common method involves the reaction of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring . Industrial production methods may utilize optimized reaction conditions and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoropyridine moiety, where nucleophiles replace the fluorine atoms.

    Amidation: The carboxamide group can participate in amidation reactions to form various amide derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzoxazole derivatives and amide compounds .

Mechanism of Action

Comparison with Similar Compounds

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F2N3O2/c20-16-13(9-10-22-17(16)21)18(25)23-12-7-5-11(6-8-12)19-24-14-3-1-2-4-15(14)26-19/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAZRZXCRKNPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C(=NC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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